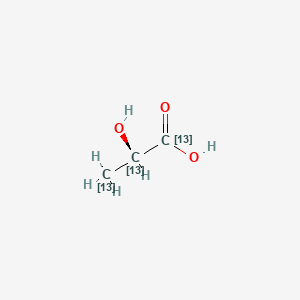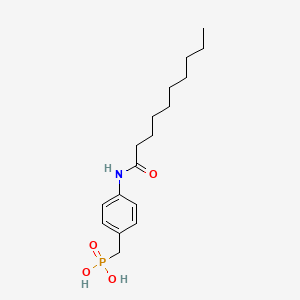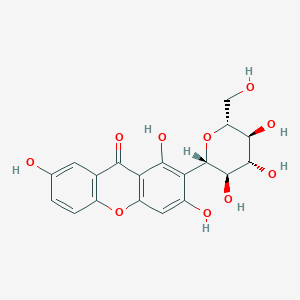
(2S)-2-hydroxy(1,2,3-13C3)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-hydroxy(1,2,3-13C3)propanoic acid, also known as isotopically labeled lactic acid, is a compound where the carbon atoms are labeled with the isotope carbon-13. This labeling allows for detailed studies in various scientific fields, including metabolic pathways and reaction mechanisms. The compound is a chiral molecule, meaning it has a specific orientation in space, which is significant in biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy(1,2,3-13C3)propanoic acid typically involves the use of isotopically labeled precursors. One common method is the fermentation of glucose labeled with carbon-13 using specific strains of bacteria that produce lactic acid. The fermentation process is carried out under anaerobic conditions, and the resulting lactic acid is then purified through various techniques such as crystallization and distillation.
Industrial Production Methods
Industrial production of isotopically labeled lactic acid can be achieved through large-scale fermentation processes. These processes utilize bioreactors where conditions such as pH, temperature, and nutrient supply are carefully controlled to optimize the yield of the labeled product. The purification steps are similar to those used in laboratory-scale synthesis but are scaled up to handle larger volumes.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-hydroxy(1,2,3-13C3)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to produce pyruvic acid.
Reduction: It can be reduced to produce propionic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Pyruvic acid
Reduction: Propionic acid
Substitution: Various substituted lactic acid derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
(2S)-2-hydroxy(1,2,3-13C3)propanoic acid has numerous applications in scientific research:
Chemistry: Used in studies of reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic flux analysis to trace the pathways of carbon atoms in biological systems.
Medicine: Utilized in magnetic resonance imaging (MRI) and nuclear magnetic resonance (NMR) spectroscopy to study metabolic disorders and cancer metabolism.
Industry: Applied in the production of biodegradable plastics and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of (2S)-2-hydroxy(1,2,3-13C3)propanoic acid involves its participation in metabolic pathways. In biological systems, it is converted to pyruvate by the enzyme lactate dehydrogenase. This conversion is crucial in cellular respiration and energy production. The labeled carbon atoms allow researchers to track the metabolic fate of the compound and understand the pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lactic Acid: The non-labeled version of the compound, widely used in food and pharmaceutical industries.
Pyruvic Acid: The oxidized form of lactic acid, involved in energy production in cells.
Propionic Acid: The reduced form of lactic acid, used as a preservative in food.
Uniqueness
The uniqueness of (2S)-2-hydroxy(1,2,3-13C3)propanoic acid lies in its isotopic labeling, which allows for detailed studies of metabolic processes and reaction mechanisms that are not possible with non-labeled compounds. This makes it an invaluable tool in research fields requiring precise tracking of carbon atoms.
Eigenschaften
CAS-Nummer |
87684-87-5 |
|---|---|
Molekularformel |
C3H6O3 |
Molekulargewicht |
93.056 g/mol |
IUPAC-Name |
(2S)-2-hydroxy(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1 |
InChI-Schlüssel |
JVTAAEKCZFNVCJ-GCCOVPGMSA-N |
Isomerische SMILES |
[13CH3][13C@@H]([13C](=O)O)O |
Kanonische SMILES |
CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid](/img/structure/B11934327.png)

![9H-fluoren-9-ylmethyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11934332.png)

![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B11934340.png)




![(E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one](/img/structure/B11934353.png)
![methanesulfonic acid;N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine](/img/structure/B11934354.png)
![(E)-6-[(3S,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B11934365.png)
![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(Z)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B11934381.png)
